4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22-18-10-5-4-9-17(18)21-20(22)15-12-19(24)23(13-15)16-8-6-7-14(2)11-16/h4-11,15H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIPUIPLJKMTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a complex structure, including a pyrrolidinone moiety , a benzimidazole ring , and various aromatic components. Its molecular formula is with a molecular weight of approximately 335.41 g/mol.
Synthesis Pathway:
The synthesis typically involves several steps:
- Formation of the Benzimidazole Ring : Achieved through the condensation of o-phenylenediamine with an appropriate aldehyde.
- Alkylation : The benzimidazole is then alkylated using ethyl halides.
- Formation of Pyrrolidinone : The final structure is completed by incorporating the pyrrolidinone moiety through cyclization reactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial activity against various pathogens. The compound has shown potential as an antibacterial and antifungal agent, with specific activity against Gram-positive and Gram-negative bacteria .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : It interacts with specific enzymes, disrupting their function.
- Cellular Pathway Interference : The compound may affect cellular signaling pathways, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity Testing :
-
Fluorescence Alteration in Metal Ion Presence :
- The compound exhibited selectivity towards Cu²⁺ ions, altering fluorescence, which suggests potential applications in biological sensing.
-
Comparative Studies with Similar Compounds :
- Comparative analysis with other benzimidazole derivatives revealed that the ethyl substitution enhances biological activity compared to other alkyl groups.
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Antimicrobial Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrrolidinone & Benzimidazole | MIC: 0.0039 - 0.025 mg/mL | High selectivity towards Cu²⁺ |
| 1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | Complex aromatic structure | Moderate antibacterial | Diverse functional interactions |
| 4-(benzyl)-piperazine-1-carboxylic acid phenylamide | Piperazine core | Variable activity | Different pharmacological targets |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the benzimidazole, pyrrolidinone, or aryl groups. These variations influence physicochemical properties (e.g., solubility, melting points) and biological activity.
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., 3,5-dichloro in 21b) enhance cytotoxicity, likely due to improved membrane permeability or target binding . N-Alkylation: Ethyl (target compound) vs. 2-methylpropenyl () affects steric hindrance and metabolic stability. Bulkier groups (e.g., 2-methylpropenyl) may reduce enzymatic degradation . Aryl Position: m-Tolyl (target) vs.
Pharmacological Activity
- Anticancer Potential: Fluorinated or chlorinated analogs (e.g., 21b) exhibit superior cytotoxicity (IC₅₀ < 10 µM against A549 cells) compared to non-halogenated derivatives . The target compound’s ethyl group may balance lipophilicity and toxicity.
- Kinase Inhibition: Benzimidazole-pyrrolidinones are explored as PDE1 inhibitors (). The ethyl group’s electron-donating nature could modulate enzyme affinity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core followed by functionalization of the benzimidazole and aryl groups. For example, coupling reactions between benzimidazole precursors and substituted pyrrolidinones under reflux conditions (e.g., THF or DCM solvents) are common . Optimization includes using microwave-assisted synthesis to reduce reaction time and improve yield , or employing Pd/C catalysts for hydrogenation steps . Purity is enhanced via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy (¹H, ¹³C) confirms regioselectivity of substitutions on the benzimidazole and pyrrolidinone rings . Mass spectrometry (ESI-TOF) validates molecular weight, particularly for intermediates with labile groups like trifluoromethyl . FTIR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrrolidinone) .
Q. How does the compound’s structure influence its potential biological activity?
- The ethyl group on the benzimidazole enhances lipophilicity, potentially improving membrane permeability, while the m-tolyl group may engage in π-π stacking with aromatic residues in biological targets . Comparative studies of analogs (e.g., fluorophenyl or methoxyphenyl derivatives) suggest substituent-dependent activity in kinase inhibition or antimicrobial assays .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets?
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like histone deacetylases (HDACs) or G-protein-coupled receptors (GPCRs), using crystallographic data from the Protein Data Bank . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis approach is recommended:
- Dose-response curves to confirm IC₅₀ values across multiple assays .
- Structural validation via X-ray crystallography to rule out polymorphic effects .
- Kinetic studies (e.g., SPR or ITC) to measure binding constants under standardized conditions .
Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?
- In vitro ADME assays :
- Microsomal stability tests (human liver microsomes) to assess metabolic degradation .
- Caco-2 cell monolayers for intestinal permeability predictions .
- In vivo designs : Use randomized block designs with split-plot arrangements to control variables like dosage and administration routes .
Methodological Challenges and Solutions
Q. How can regioselectivity issues during functionalization of the benzimidazole ring be addressed?
- Directing groups : Introduce temporary substituents (e.g., nitro or methoxy) to guide halogenation or alkylation to specific positions .
- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during multi-step syntheses .
Q. What strategies mitigate aggregation or solubility issues in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
